UT-B Inhibitory Potency Comparison: Target Compound vs. High-Affinity Reference Inhibitor
The target compound inhibits mouse UT-B with an IC50 of 1.65 × 10⁴ nM (16.5 µM) in a mouse erythrocyte hemolysis assay [1]. In contrast, the benchmark UT-B inhibitor UTBinh-14 (a triazolothienopyrimidine) achieves an IC50 of ~25 nM against mouse UT-B in a stopped-flow light scattering assay [2]. This represents an approximately 660-fold difference in potency.
| Evidence Dimension | Inhibitory potency against mouse UT-B (IC50) |
|---|---|
| Target Compound Data | 1.65 × 10⁴ nM (16.5 µM) |
| Comparator Or Baseline | UTBinh-14: ~25 nM |
| Quantified Difference | ~660-fold lower potency for target compound |
| Conditions | Target: mouse erythrocyte hemolysis assay, 10 min. Comparator: mouse erythrocyte stopped-flow light scattering. Different assay formats. |
Why This Matters
Defines the compound as a low-µM UT-B inhibitor, suitable as a weak-affinity probe or negative control in SAR panels, but not as a potent pharmacological tool.
- [1] BindingDB. BDBM50394971. IC50: 1.65E+4 nM. Assay: Inhibition of UT-B in wild type CD1 mouse erythrocyte assessed as hemolysis after 10 mins. View Source
- [2] Yao C, et al. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration. J Am Soc Nephrol. 2012;23(7):1210-1220. IC50 values for human (10 nM) and mouse (25 nM) UT-B. View Source
